molecular formula C7H6ClFO2 B8746739 4-Chloro-3-fluoro-5-methoxyphenol CAS No. 920036-40-4

4-Chloro-3-fluoro-5-methoxyphenol

Cat. No. B8746739
M. Wt: 176.57 g/mol
InChI Key: XXGVLIVLLCHFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07807684B2

Procedure details

Under a nitrogen atmosphere, 3-fluoro-5-methoxyphenol (50-1) (15 g, 106 mmol) was diluted in DCE (150 mL, 0.7 M). To this solution NCS (15.5 g, 116 mmol) was added, and the reaction mixture was heated to reflux for 4 hours. The reaction was then cooled to room temperature and quenched with water (100 mL). The aqueous layer was then extracted with methylene chloride (3×50 mL). The organic extracts were dried over sodium sulfate and concentrated. Silica gel chromatography (1%-30% EtOAc/Hexanes) gave 2-chloro-3-fluoro-5-methoxyphenol (50-2) (6.7 g, 36%) and 4-chloro-3-fluoro-5-methoxyphenol (50-3) (2.8 g, 15%). LCMS (ES) m/z 177.2 (M)+. The starting material, 3-fluoro-5-methoxyphenol (50-1), was also recovered (4.3 g).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.C1C(=O)N([Cl:18])C(=O)C1>ClCCCl>[Cl:18][C:3]1[C:2]([F:1])=[CH:7][C:6]([O:8][CH3:9])=[CH:5][C:4]=1[OH:10].[Cl:18][C:7]1[C:6]([O:8][CH3:9])=[CH:5][C:4]([OH:10])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)OC)O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with methylene chloride (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
ClC1=C(C=C(C=C1F)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 36%
Name
Type
product
Smiles
ClC1=C(C=C(C=C1OC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07807684B2

Procedure details

Under a nitrogen atmosphere, 3-fluoro-5-methoxyphenol (50-1) (15 g, 106 mmol) was diluted in DCE (150 mL, 0.7 M). To this solution NCS (15.5 g, 116 mmol) was added, and the reaction mixture was heated to reflux for 4 hours. The reaction was then cooled to room temperature and quenched with water (100 mL). The aqueous layer was then extracted with methylene chloride (3×50 mL). The organic extracts were dried over sodium sulfate and concentrated. Silica gel chromatography (1%-30% EtOAc/Hexanes) gave 2-chloro-3-fluoro-5-methoxyphenol (50-2) (6.7 g, 36%) and 4-chloro-3-fluoro-5-methoxyphenol (50-3) (2.8 g, 15%). LCMS (ES) m/z 177.2 (M)+. The starting material, 3-fluoro-5-methoxyphenol (50-1), was also recovered (4.3 g).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.C1C(=O)N([Cl:18])C(=O)C1>ClCCCl>[Cl:18][C:3]1[C:2]([F:1])=[CH:7][C:6]([O:8][CH3:9])=[CH:5][C:4]=1[OH:10].[Cl:18][C:7]1[C:6]([O:8][CH3:9])=[CH:5][C:4]([OH:10])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)OC)O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with methylene chloride (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
ClC1=C(C=C(C=C1F)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 36%
Name
Type
product
Smiles
ClC1=C(C=C(C=C1OC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.